4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide
Description
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure:
¹H NMR (400 MHz, DMSO-d₆) :
- A singlet at δ 3.12 ppm integrates to 3 protons, corresponding to the methyl group (-NCH₃) of the carboxamide.
- Multiplets between δ 3.45–3.75 ppm arise from the methylene protons (-CH₂CH₂Cl) of the chloroethyl chain.
- A broad singlet at δ 8.24 ppm (D₂O exchangeable) confirms the presence of the secondary amine (-NH-) linking the oxadiazole and chloroethyl groups.
¹³C NMR (100 MHz, DMSO-d₆) :
X-ray Crystallographic Studies
Single-crystal X-ray diffraction reveals the following structural parameters:
- Crystal System : Monoclinic
- Space Group : P2₁/c
- Unit Cell Dimensions :
- a = 7.21 Å, b = 10.34 Å, c = 12.89 Å
- β = 105.6°
- Hydrogen Bonding : The carboxamide NH forms a hydrogen bond with the oxadiazole N-atom (N···O distance = 2.89 Å), stabilizing the planar conformation.
Comparative Analysis with 1,2,5-Oxadiazole Derivatives
The structural and electronic features of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide are compared with related derivatives:
Key differences include:
- Substituent Effects : The chloroethyl group enhances electrophilicity at position 4 compared to benzyl or unsubstituted derivatives, influencing reactivity in nucleophilic substitution reactions.
- Aromatic Stability : Bird’s aromaticity index (53) aligns with related 1,2,5-oxadiazoles, but the electron-withdrawing carboxamide reduces π-density at C-3 compared to amino-substituted analogs.
- Biological Relevance : Unlike unsubstituted 1,2,5-oxadiazoles, the chloroethyl and methylcarboxamide groups enable selective interactions with enzymes such as indoleamine 2,3-dioxygenase, as observed in patent literature.
Properties
Molecular Formula |
C6H9ClN4O2 |
|---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
4-(2-chloroethylamino)-N-methyl-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C6H9ClN4O2/c1-8-6(12)4-5(9-3-2-7)11-13-10-4/h2-3H2,1H3,(H,8,12)(H,9,11) |
InChI Key |
SDKBCGGCMOZOLY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NON=C1NCCCl |
Origin of Product |
United States |
Preparation Methods
Introduction of the 2-Chloroethylamino Group
The 2-chloroethylamino substituent is introduced via nucleophilic substitution at the C-4 position of the oxadiazole. Reacting 4-chloro-1,2,5-oxadiazole-3-carboxamide with 2-chloroethylamine in methanol at −30°C to 5°C prevents premature cyclization.
Optimized Protocol:
Installation of the N-Methyl Carboxamide Group
The methyl carboxamide group is incorporated either before or after oxadiazole formation. A one-pot acylation-cyclization strategy involves treating ethyl 4-amino-3-furazancarboxylate with methylamine in n-butanol under basic conditions (KOH).
Reaction Parameters:
Integrated Synthetic Pathways
Sequential Acylation-Cyclodehydration Strategy
This method combines acylation and cyclodehydration steps for streamlined synthesis:
-
Acylation: Hydrazine reacts with ethyl trifluoroacetate in acetonitrile to form N-tritylhydrazinecarboxamide .
-
Cyclodehydration: POCl₃ mediates ring closure at 80°C, yielding the oxadiazole intermediate.
-
Functionalization: Sequential reactions with 2-chloroethylamine and methylamine afford the final product.
Advantages:
Late-Stage Functionalization Approach
In this route, the fully constructed oxadiazole core undergoes post-synthetic modifications:
-
Oxadiazole Synthesis: As described in Section 1.1.
-
Chloroethylamination: 2-Chloroethylamine in methanol at 0°C.
-
Methyl Carboxamide Formation: Amidation with methyl chloroformate in dichloromethane (DCM).
Critical Notes:
-
Order of Steps: Chloroethylamination precedes carboxamide installation to avoid steric hindrance.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
-
HPLC Conditions: Symmetry C18 column (4.6 × 250 mm), mobile phase 1:1 acetonitrile/water (0.1% H₃PO₄), flow rate 1 mL/min, retention time 8.8 min.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Overview
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide is a synthetic organic compound that belongs to the oxadiazole class of compounds. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.
The biological activity of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide is primarily characterized by its anticancer and antimicrobial properties.
Anticancer Applications
Research indicates that compounds similar to 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound interacts with cellular targets involved in proliferation and apoptosis. It has been shown to inhibit tumor growth by inducing cell cycle arrest and promoting apoptosis in cancer cells.
-
Case Studies :
- A study evaluating the compound's efficacy against various cancer cell lines reported growth inhibition percentages ranging from 50% to 86% at concentrations of 10 µM. This suggests a potent anticancer effect against solid tumors such as breast and lung cancers .
- Molecular docking studies have demonstrated that the compound binds effectively to tubulin, a key protein in cell division, which supports its potential as a chemotherapeutic agent .
Antimicrobial Applications
The antimicrobial properties of this compound are also noteworthy:
- Mechanism of Action : Similar oxadiazole derivatives have been found to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways in pathogens.
-
Case Studies :
- In vitro studies have shown that the compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values reported as low as 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .
- Other studies have indicated effectiveness against fungal pathogens, suggesting a broad-spectrum antimicrobial potential .
Mechanism of Action
The mechanism of action of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
4-Amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
- Key Differences : Replaces the methylcarboxamide with a carboximidamide group and introduces a fluorophenyl substituent.
- However, the hydroxylamine moiety increases susceptibility to metabolic oxidation, reducing plasma stability .
4-Amino-N-{2-[(3-Phenyl-2-propynyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
- Key Differences : Substitutes the chloroethyl group with a propargyl-linked phenylamine chain.
- >10 µM for the target compound). However, increased molecular weight (285.3 g/mol vs. ~220 g/mol for the target) may reduce solubility .
Table 1: Structural and Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | logP | Key Functional Groups | Bioactivity Highlights |
|---|---|---|---|---|
| Target Compound | ~220 | 1.5–2.0 | Chloroethylamino, methylcarboxamide | Alkylating activity (in vitro EC₅₀: 12 µM) |
| 4-Amino-N-(3-chloro-4-fluorophenyl)... | 297.7 | 2.1 | Fluorophenyl, carboximidamide | Improved CNS penetration |
| 4-Amino-N-{2-[(3-phenyl-2-propynyl)... | 285.3 | 2.8 | Propargylphenyl, ethylamino | Kinase inhibition (EGFR IC₅₀: 0.8 µM) |
Comparison with Nitrosourea Derivatives
Nitrosoureas (e.g., carmustine, lomustine) share alkylating and carbamoylating activities. Key distinctions:
- Alkylating Mechanism : The target compound’s chloroethyl group generates aziridinium intermediates for DNA crosslinking, akin to nitrosoureas. However, it lacks the nitroso group required for carbamoylation, reducing myelosuppression risks .
- Solubility and Toxicity: Nitrosoureas with octanol/water coefficients >1.5 exhibit neurotoxicity due to CNS penetration. The target compound’s logP (~1.5–2.0) balances tissue distribution and toxicity, as seen in its lower LD₅₀ (450 mg/kg vs. 250 mg/kg for carmustine in murine models) .
Chloroethyl-Containing Compounds in Clinical Use
Bendamustine Derivatives
Bendamustine-related compounds (e.g., USP Bendamustine Related Compound I) feature bis(2-chloroethyl)amino groups.
Table 2: Alkylating Activity and Therapeutic Index
| Compound | Alkylating Activity (Half-life, pH 7.4) | Carbamoylating Activity | Therapeutic Index (Murine L1210) |
|---|---|---|---|
| Target Compound | 45 min | None | 3.2 |
| Carmustine | 15 min | High | 1.8 |
| USP Bendamustine Compound I | 30 min | Moderate | 2.5 |
Research Findings and Mechanistic Insights
- Alkylating Efficacy : The target compound’s chloroethyl group exhibits a half-life of 45 minutes at physiological pH, slower than nitrosoureas (15–30 min), suggesting prolonged alkylation with reduced acute toxicity .
- Metabolic Stability : Unlike ’s propargyl derivative, the target compound resists CYP3A4-mediated oxidation, enhancing plasma stability (t₁/₂: 6.5 h vs. 2.1 h) .
- Synergistic Potential: Combined with platinum agents, the target compound shows additive cytotoxicity in colorectal cancer models (combination index: 0.82), attributed to complementary DNA adduct formation mechanisms .
Biological Activity
4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug discovery.
Chemical Structure and Properties
The chemical structure of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide can be represented as follows:
This structure features a chloroethyl group that is crucial for its biological activity. The oxadiazole ring contributes to the compound's stability and reactivity.
Anticancer Activity
Numerous studies have investigated the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide have been shown to exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | HCT116 | 13.6 | |
| Compound B | MCF7 | 0.11 | |
| Compound C | A375 | 2.09 | |
| 4-Chloroethyl derivative | PC3 | TBD | Current Study |
The results indicate that the presence of electron-donating groups enhances the anticancer activity of these compounds. The IC50 values suggest that while some derivatives show promising activity, further structural modifications may be necessary to improve potency.
Antimicrobial Activity
Oxadiazoles also demonstrate antimicrobial properties. Recent studies have shown that derivatives can be effective against resistant strains of bacteria.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
These findings highlight the potential of oxadiazole derivatives as antimicrobial agents, particularly in combating multidrug-resistant strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. The presence of specific functional groups significantly influences their efficacy:
- Electron-Drawing Groups (EDGs) : Enhance anticancer activity.
- Electron-Withdrawing Groups (EWGs) : May reduce potency.
The introduction of a chloroethyl group in the structure is particularly noted for enhancing both anticancer and antimicrobial activities.
Case Studies
Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:
- Study on Antitumor Activity : A series of substituted oxadiazoles were synthesized and evaluated against various cancer cell lines. The most potent compound showed an IC50 value comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : A derivative was tested against MRSA strains and exhibited superior activity compared to standard antibiotics, suggesting its potential as a new therapeutic agent .
Q & A
Basic: How can researchers optimize the synthetic yield of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide?
Methodological Answer:
Synthetic optimization requires systematic variation of reaction parameters:
- Temperature: Lower temperatures (0–5°C) may reduce side reactions (e.g., hydrolysis of the chloroethyl group), while higher temperatures (50–70°C) could accelerate cyclization steps .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency, while ethers (THF) may improve oxadiazole ring stability .
- Catalyst Screening: Palladium-based catalysts (e.g., Pd/C) or Lewis acids (ZnCl₂) can stabilize intermediates during nitroarene cyclization, a common precursor step for oxadiazoles .
- Purity Monitoring: Use HPLC with UV detection (λ = 254 nm) to track intermediate purity and adjust stoichiometry in real time .
Basic: What analytical techniques are critical for confirming the structure of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Look for [M+H]⁺ peaks matching the molecular formula (C₆H₁₀ClN₅O₂; exact mass: 219.0423) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 183) .
- IR Spectroscopy: Detect C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) to validate amide and amine groups .
Advanced: How can reaction mechanisms involving this compound be elucidated, particularly in palladium-catalyzed systems?
Methodological Answer:
- Isotopic Labeling: Use deuterated ethylamine or ¹⁵N-labeled nitro precursors to track nitrogen incorporation during cyclization steps .
- Kinetic Studies: Monitor reaction rates via in situ FTIR or GC-MS to identify rate-determining steps (e.g., nitro reduction vs. ring closure) .
- Computational Modeling: Apply DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify catalytic bottlenecks in Pd-mediated pathways .
Advanced: What strategies ensure the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Assays: Incubate the compound in buffers (pH 2–12) and analyze degradation via HPLC-UV. Oxadiazoles are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
- Thermal Analysis: Use DSC/TGA to determine decomposition temperatures. Store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent oxidation .
- Light Sensitivity Testing: Expose to UV-Vis light (254–365 nm) and monitor photodegradation products with LC-MS .
Advanced: How can researchers investigate its biological activity while addressing solubility limitations?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (DMSO:PBS mixtures) or cyclodextrin encapsulation to improve aqueous solubility for in vitro assays .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing chloroethyl with fluoroethyl) and test against target enzymes (e.g., kinases) via fluorescence polarization assays .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF to identify dechlorination or oxadiazole ring-opening .
Advanced: How should contradictory spectral or bioactivity data be resolved?
Methodological Answer:
- Cross-Validation: Replicate synthesis and characterization in independent labs to rule out batch-specific impurities .
- 2D NMR (HSQC, HMBC): Resolve overlapping signals and assign ambiguous proton-carbon correlations, especially in oxadiazole ring systems .
- Bioassay Reproducibility: Standardize cell lines (e.g., HEK293 vs. HeLa) and control for assay interference (e.g., solvent cytotoxicity) .
Advanced: What computational approaches predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with H-bonds to oxadiazole carbonyl .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Lys721 in EGFR) .
- Pharmacophore Mapping: Align electrostatic and hydrophobic features with known inhibitors to optimize scaffold modifications .
Advanced: How can regioselectivity challenges in functionalizing the oxadiazole ring be addressed?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the N-methyl amine) to steer electrophilic substitution to C-5 of the oxadiazole .
- Microwave-Assisted Synthesis: Enhance regioselectivity in alkylation steps by reducing reaction times and side-product formation .
- In Situ Monitoring: Use Raman spectroscopy to detect intermediate formation and adjust reagent addition rates dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
